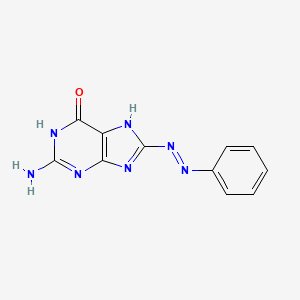

8-(Phenylazo)guanine

Description

Structure

3D Structure

Properties

CAS No. |

79953-00-7 |

|---|---|

Molecular Formula |

C11H9N7O |

Molecular Weight |

255.24 g/mol |

IUPAC Name |

2-amino-8-phenyldiazenyl-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C11H9N7O/c12-10-14-8-7(9(19)16-10)13-11(15-8)18-17-6-4-2-1-3-5-6/h1-5H,(H4,12,13,14,15,16,19) |

InChI Key |

NPENGZXGYSJPLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=NC3=C(N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Phenylazo)guanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 8-(Phenylazo)guanine, a C8-substituted purine derivative of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and spectral data from analogous compounds.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a classical diazonium coupling reaction. This well-established method in organic chemistry involves two key steps: the diazotization of aniline to form a benzenediazonium salt, followed by the electrophilic aromatic substitution of this salt onto the electron-rich C8 position of the guanine ring.

Experimental Protocol

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Guanine

-

Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Diazotization of Aniline

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Stir the resulting solution for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride.

Step 2: Azo Coupling with Guanine

-

In a separate reaction vessel, dissolve guanine in an alkaline solution (e.g., aqueous sodium hydroxide) or a suitable polar aprotic solvent like DMF to facilitate the reaction.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared cold benzenediazonium chloride solution to the guanine solution with vigorous stirring.

-

Maintain the reaction mixture at a low temperature and a slightly alkaline pH to promote coupling at the C8 position of the guanine.

-

Allow the reaction to proceed for several hours, monitoring the formation of a colored precipitate, which indicates the formation of the azo compound.

-

After the reaction is complete, the crude this compound can be isolated by filtration.

-

Purify the product by recrystallization from an appropriate solvent system to obtain the final product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be carried out using a combination of spectroscopic and analytical techniques. The following table summarizes the expected characterization data based on the analysis of structurally related compounds.

| Technique | Parameter | Expected Value/Observation |

| Appearance | Physical State | Colored solid (likely orange, red, or yellow) |

| Melting Point | (°C) | Expected to be >300 °C (with decomposition) |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons (phenyl group): ~7.0-8.0 ppm; N-H protons (guanine): ~10-12 ppm; C-H (guanine, if observable): ~8.0-8.5 ppm |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons (phenyl group): ~120-150 ppm; Guanine carbons: C2, C4, C5, C6, C8 - specific shifts would require computational modeling or empirical data. C8 is expected to be significantly shifted downfield upon substitution. |

| UV-Vis Spectroscopy | λmax (nm) | Expected absorption bands in the UV region (~250-280 nm) characteristic of the purine system, and a visible band (~350-450 nm) corresponding to the π-π* transition of the azo chromophore. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | N-H stretching (guanine): ~3100-3400 cm⁻¹; C=O stretching (guanine): ~1680-1700 cm⁻¹; N=N stretching (azo group): ~1400-1450 cm⁻¹ (often weak); Aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | m/z | Expected [M+H]⁺ for C₁₁H₉N₇O at approximately 256.09. High-resolution mass spectrometry would provide the exact mass. |

Potential Signaling Pathway Involvement

While the specific biological activities of this compound are not extensively documented, other 8-substituted guanine derivatives have been shown to interact with various biological targets. For instance, they can act as inhibitors of enzymes such as purine nucleoside phosphorylase (PNP) or as modulators of signaling pathways involving kinases. A hypothetical signaling pathway diagram illustrates how such a compound might exert its effects.

Caption: Hypothetical enzyme inhibition pathway.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their investigations, with the understanding that optimization of the synthetic protocol and empirical determination of the characterization data are essential next steps.

The Photophysics of 8-(Phenylazo)guanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 8-(Phenylazo)guanine, a molecule of significant interest for its potential applications in photopharmacology and the development of photoswitchable biomaterials. Due to a scarcity of direct experimental data for this compound in the existing literature, this document synthesizes information from closely related azobenzene-modified guanosine derivatives and general principles of azobenzene photochemistry to offer a predictive and practical resource.

Introduction to this compound

This compound is a synthetic derivative of the purine nucleobase guanine, where a phenylazo group is attached at the C8 position. This modification introduces a photoswitchable azobenzene moiety, allowing for the reversible control of its structure and, consequently, its biological activity using light. The core of its functionality lies in the trans-cis isomerization of the azobenzene group, which can be triggered by specific wavelengths of light. The trans isomer is generally the more thermodynamically stable form, while the cis isomer can be populated upon UV-A irradiation. Reversion to the trans form can occur either thermally or upon irradiation with visible light. This ability to reversibly alter molecular geometry makes this compound a compelling candidate for applications in drug delivery, gene regulation, and molecular probes.

Anticipated Photophysical Properties

The photophysical properties of this compound are dominated by the electronic transitions of the azobenzene moiety. The following table summarizes the expected quantitative data, inferred from studies on azobenzene-modified DNA and other related compounds. It is crucial to note that these values are estimates and would require experimental verification for this compound itself.

| Parameter | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine | Reference Compounds |

| Absorption Maximum (λmax) | ~320-350 nm (π-π* transition) | ~320-350 nm (π-π* transition) | Azobenzene-modified DNA |

| ~440-450 nm (n-π* transition) | |||

| Molar Extinction Coefficient (ε) | High for π-π* transition | Lower for π-π* transition | General Azobenzene Properties |

| Low for n-π* transition | Higher for n-π* transition | ||

| Emission Maximum (λem) | Typically non-emissive or very weakly fluorescent | Typically non-emissive or very weakly fluorescent | Azobenzene in constrained environments[1] |

| Fluorescence Quantum Yield (ΦF) | < 10⁻⁴[1] | < 10⁻⁴ | Azobenzene in various media[1] |

| Photoisomerization Quantum Yield (Φt→c) | 0.036 (in ssDNA) to 0.0056 (in dsDNA)[2] | - | Azobenzene-modified DNA[2] |

| Photoisomerization Quantum Yield (Φc→t) | - | Expected to be higher than Φt→c | General Azobenzene Properties |

| Excited State Lifetime (τ) | Picoseconds | Picoseconds | Ultrafast deactivation of guanine derivatives[3] |

Experimental Protocols

The characterization of the photophysical properties of this compound would involve a series of standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification

The synthesis of this compound can be achieved through diazotization of aniline followed by an azo coupling reaction with guanine.

Protocol:

-

Diazotization of Aniline: Aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt solution is then added slowly to a cooled alkaline solution of guanine. The coupling reaction occurs at the C8 position of the guanine ring.

-

Purification: The resulting this compound precipitate is collected by filtration, washed with cold water, and purified by recrystallization or column chromatography to obtain the pure trans isomer.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption maxima and molar extinction coefficients of the trans and cis isomers.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or an aqueous buffer).

-

Measurement of trans Isomer: Record the absorption spectrum of the solution to determine the λmax of the π-π* and n-π* transitions of the trans form.

-

Photoswitching to cis Isomer: Irradiate the solution with UV light at the λmax of the π-π* transition (e.g., ~340 nm) until a photostationary state (PSS) is reached, indicated by no further changes in the absorption spectrum.

-

Measurement of cis-rich PSS: Record the absorption spectrum of the cis-rich PSS. The spectrum will show a decrease in the π-π* band and an increase in the n-π* band.

-

Isosbestic Point: Identify the isosbestic point(s), where the molar absorptivities of the trans and cis isomers are equal.

Fluorescence Spectroscopy

This is used to measure the emission spectra and fluorescence quantum yields.

Protocol:

-

Emission Spectrum: Excite the sample at the absorption maximum of the π-π* transition and record the emission spectrum. Azobenzenes are typically non-fluorescent, so any emission is expected to be very weak.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photoisomerization Quantum Yield Determination

This experiment quantifies the efficiency of the light-induced trans-to-cis and cis-to-trans isomerization.

Protocol:

-

Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.

-

Irradiation and Monitoring: Irradiate the this compound solution at a specific wavelength (e.g., 340 nm for t→c or 450 nm for c→t) for a known period. Monitor the change in absorbance at a wavelength where the two isomers have significantly different molar extinction coefficients.

-

Calculation: The photoisomerization quantum yield (Φ) is calculated as the number of molecules isomerized per photon absorbed.

Visualization of Key Processes

The following diagrams illustrate the fundamental photoswitching mechanism and a general workflow for the photophysical characterization of this compound.

Caption: Reversible trans-cis photoisomerization of this compound.

Caption: General workflow for the synthesis and photophysical characterization.

Conclusion

This compound represents a promising molecular tool for the optical control of biological systems. While direct experimental data on its photophysical properties are currently limited, this guide provides a robust, inferred framework for understanding its behavior based on the well-established photochemistry of azobenzene and related guanine derivatives. The provided experimental protocols offer a clear path for the future characterization of this and similar photoswitchable nucleobases, which will be critical for advancing their application in research and drug development. Further experimental investigation is essential to fully elucidate the specific photophysical parameters of this compound and unlock its full potential.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrafast Excited-State Deactivation of 8-Hydroxy-2'-deoxyguanosine Studied by Femtosecond Fluorescence Spectroscopy and Quantum-Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

8-(Phenylazo)guanine as a Molecular Switch: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific experimental data, detailed protocols, or quantitative analyses for 8-(Phenylazo)guanine as a molecular switch. This guide is a scientifically informed projection based on the well-established chemistry and photophysics of analogous compounds, including other azobenzene derivatives and substituted guanines. The experimental protocols and data presented herein are hypothetical and intended to serve as a framework for future research.

Introduction

This compound is a synthetic derivative of the nucleobase guanine, incorporating a photoswitchable azobenzene moiety at the C8 position. This modification imparts photochromic properties to the guanine scaffold, allowing for reversible isomerization between its stable trans and metastable cis forms upon irradiation with light of specific wavelengths. This light-induced conformational change can be harnessed to control biological processes with high spatiotemporal precision, positioning this compound as a promising candidate for applications in chemical biology, pharmacology, and materials science.

The core principle of its function as a molecular switch lies in the distinct geometries of the trans and cis isomers. The planar, elongated trans form can be switched to the non-planar, bent cis form using UV light. This transition can be reversed using visible light or through thermal relaxation. This reversible change in molecular shape can be used to modulate the activity of biomolecules, such as enzymes or nucleic acid structures, into which it is incorporated.

Synthesis

The synthesis of this compound can be hypothetically achieved through a diazotization reaction of aniline followed by an azo coupling with guanine.

Proposed Experimental Protocol: Synthesis of this compound

-

Diazotization of Aniline:

-

Dissolve aniline in 3 M HCl and cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes at 0-5°C to ensure complete formation of the benzenediazonium chloride salt.

-

-

Azo Coupling:

-

Dissolve guanine in an alkaline solution (e.g., 1 M NaOH) and cool to 0-5°C.

-

Slowly add the freshly prepared benzenediazonium chloride solution to the guanine solution dropwise. The pH should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction at the C8 position of guanine.

-

Stir the reaction mixture at 0-5°C for 2-3 hours. The formation of a colored precipitate should be observed.

-

-

Purification:

-

Filter the crude product and wash it with cold water and ethanol to remove unreacted starting materials and salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a dimethylformamide (DMF)/water mixture, or by column chromatography on silica gel.

-

Photochemical Properties and Mechanism of Action

The defining characteristic of this compound as a molecular switch is its ability to undergo reversible photoisomerization.

-

trans-to-cis Isomerization: Upon irradiation with UV light (typically in the range of 320-380 nm), the thermodynamically stable trans isomer undergoes isomerization to the metastable cis isomer. This process involves a π→π* electronic transition in the azobenzene moiety.

-

cis-to-trans Isomerization: The reverse isomerization from cis to trans can be induced by irradiation with visible light (typically >420 nm) or can occur thermally. The rate of thermal relaxation is dependent on the solvent and the substitution pattern of the azobenzene.

The mechanism of action as a molecular switch is predicated on the significant structural differences between the two isomers. The trans form is nearly planar and extended, while the cis form has a bent, more compact structure. When incorporated into a biological system, this change in shape can modulate the function of the host molecule. For example, if this compound is part of a DNA aptamer, switching from the trans to the cis form could disrupt the aptamer's secondary structure, thereby altering its binding affinity for a target protein.

Hypothetical Quantitative Data

The following table summarizes the expected photophysical properties of this compound based on data for similar azobenzene-modified nucleosides.

| Property | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine |

| Absorption Maximum (λmax) | ~350 nm (π→π) | ~440 nm (n→π) |

| Molar Extinction Coefficient | High | Low |

| Quantum Yield (Φtrans→cis) | ~0.1 - 0.3 | - |

| Quantum Yield (Φcis→trans) | - | ~0.4 - 0.6 |

| Thermal Half-life (t½) | Stable | Minutes to hours |

Proposed Experimental Protocols for Characterization

UV-Vis Spectroscopy

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).

-

Dilute the stock solution to a concentration that gives an absorbance of ~1 at the λmax of the trans isomer.

-

Record the absorption spectrum to determine the λmax of the trans form.

-

Irradiate the solution with a UV lamp (e.g., 365 nm) and record spectra at regular intervals until a photostationary state is reached. This will reveal the spectral changes corresponding to the formation of the cis isomer.

-

Subsequently, irradiate the solution with visible light (e.g., 450 nm) to induce back-isomerization to the trans form, again recording spectra over time.

NMR Spectroscopy

-

Dissolve a sample of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum of the sample, which will correspond to the trans isomer.

-

Irradiate the NMR tube with a UV LED (fiber-optically coupled) while in the NMR spectrometer and acquire spectra to observe the appearance of new peaks corresponding to the cis isomer. The changes in chemical shifts, particularly of the aromatic protons, will confirm the isomerization.

Signaling Pathways and Applications

The true potential of this compound lies in its ability to be incorporated into systems that can influence biological signaling pathways. For instance, if incorporated into a guanine-rich DNA sequence that forms a G-quadruplex, light-induced isomerization could be used to control the formation or dissociation of this structure. G-quadruplexes are known to play roles in telomere maintenance and gene regulation, opening up possibilities for photomodulation of these processes.

Conclusion

While experimental data on this compound is currently lacking in the scientific literature, its chemical structure strongly suggests it would function as a robust molecular photoswitch. Based on the behavior of analogous compounds, it is anticipated to exhibit reversible photoisomerization with distinct spectral properties for its trans and cis forms. The hypothetical protocols and data presented in this guide provide a foundational framework for future research into this promising molecule. Experimental validation of these predictions is a crucial next step toward unlocking the potential of this compound for applications in the precise photocontrol of biological systems.

Spectroscopic Profile of 8-(Phenylazo)guanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Phenylazo)guanine, a derivative of the essential nucleic acid base guanine, presents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including summaries of key quantitative data, detailed experimental protocols for its analysis, and visual representations of its structural and analytical workflows.

Introduction

Guanine and its derivatives are fundamental components of nucleic acids and play crucial roles in various biological processes. Chemical modification of the guanine structure, such as the introduction of a phenylazo group at the C8 position, can significantly alter its electronic, steric, and hydrogen-bonding properties. These modifications can lead to novel pharmacological activities or the development of new materials with unique photophysical characteristics. Spectroscopic analysis provides the foundational data to understand these properties at a molecular level. This guide focuses on the primary spectroscopic techniques used to characterize this compound: Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its derivatives. It is important to note that specific values can vary depending on the solvent, concentration, and instrumentation used.

Table 1: UV-Visible Absorption Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 8-[(4-Nitrophenyl)azo]guanine | DMSO | ~450 | Not Reported | [1] |

Table 2: ¹H and ¹³C NMR Chemical Shift Data

Specific experimental NMR data for this compound is not available in the reviewed literature. The following represents expected chemical shift ranges based on related structures.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic protons (phenyl group) | 7.0 - 8.5 |

| ¹H | N-H protons (guanine moiety) | 10.0 - 13.0 (broad) |

| ¹H | C-H proton (if present on guanine) | 7.5 - 8.5 |

| ¹³C | Aromatic carbons (phenyl group) | 120 - 150 |

| ¹³C | Guanine carbons | 110 - 160 |

| ¹³C | C=O (guanine) | 155 - 170 |

Table 3: Mass Spectrometry Data

Specific mass spectrometry data for this compound is not available in the reviewed literature. The expected data would be as follows:

| Ionization Mode | Ion Type | Calculated m/z |

| ESI+ | [M+H]⁺ | 256.09 |

| ESI- | [M-H]⁻ | 254.08 |

Table 4: Infrared Absorption Data

Specific IR data for this compound is not available in the reviewed literature. The following are expected characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (guanine) | 3100 - 3400 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (guanine) | 1680 - 1720 | Strong |

| N=N stretch (azo) | 1400 - 1450 | Medium to Weak |

| C=N and C=C stretch (aromatic/guanine) | 1450 - 1600 | Medium to Strong |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 8-arylazoguanines involves the coupling of a diazonium salt with guanine in a basic solution[1].

Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Diazotization of Aniline: Aniline is dissolved in a cooled aqueous solution of hydrochloric acid. A solution of sodium nitrite is added dropwise while maintaining the temperature between 0 and 5 °C to form the benzenediazonium chloride solution.

-

Coupling Reaction: Guanine is dissolved in an aqueous basic solution (e.g., sodium hydroxide). The freshly prepared diazonium salt solution is then added slowly to the guanine solution with constant stirring, maintaining a basic pH.

-

Isolation and Purification: The resulting colored precipitate of this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

Experimental Workflow:

Caption: Workflow for UV-Visible spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., DMSO, ethanol) to a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solution containing only the solvent.

-

Data Acquisition: The absorbance spectrum is recorded over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. Key parameters include the number of scans, relaxation delay, and spectral width.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Workflow:

Caption: Workflow for Mass Spectrometric analysis.

Detailed Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for accurate mass measurements.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in either positive or negative ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound. Fragmentation patterns can be analyzed to provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Workflow:

Caption: Workflow for Infrared spectroscopic analysis.

Detailed Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet is typically prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum is first collected.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule, such as N-H, C=O, N=N, and aromatic C-H bonds.

Signaling Pathways and Logical Relationships

The introduction of the phenylazo group at the C8 position of guanine can influence its interaction with biological macromolecules. For instance, it may alter the binding affinity to enzymes or its ability to form G-quadruplex structures, which are implicated in various cellular processes and are potential drug targets.

Logical Relationship for Potential Biological Activity:

Caption: Potential mechanism of biological action for this compound.

Conclusion

The spectroscopic analysis of this compound provides essential data for its structural elucidation and the understanding of its physicochemical properties. This technical guide outlines the expected spectroscopic data and provides detailed, generalized protocols for its characterization using UV-Vis, NMR, MS, and IR spectroscopy. While specific experimental data for the unsubstituted compound is limited in the public domain, the provided information, based on closely related analogs and general chemical principles, serves as a valuable resource for researchers, scientists, and drug development professionals working with this and similar classes of compounds. Further research is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on the Thermal and Chemical Stability of 8-(Phenylazo)guanine

Abstract: This technical guide provides a comprehensive overview of the synthesis and predicted stability of 8-(Phenylazo)guanine. Due to a lack of specific experimental data in the public domain for this compound, this document outlines detailed experimental protocols for its synthesis and for the systematic evaluation of its thermal and chemical stability. The methodologies are based on established principles of azo-compound and purine chemistry. This guide is intended for researchers, scientists, and drug development professionals who are interested in synthesizing and characterizing this compound and its derivatives.

Introduction

This compound is a purine derivative characterized by a phenylazo group substituted at the 8-position of the guanine ring. Azo compounds are widely used as dyes and have been investigated for various pharmaceutical applications. Guanine and its derivatives are fundamental components of nucleic acids and are known to be susceptible to oxidative damage.[1][2][3] The stability of a compound is a critical parameter in drug development, affecting its shelf-life, formulation, and in vivo efficacy. This guide provides a framework for the synthesis and stability assessment of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a diazo coupling reaction, a common method for forming azo compounds.[4][5][6][7] The process involves two main steps: the diazotization of aniline and the subsequent coupling of the resulting diazonium salt with guanine.

Experimental Protocol for Synthesis

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Guanine

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Diazotization of Aniline:

-

Dissolve a specific molar equivalent of aniline in an aqueous solution of hydrochloric acid (e.g., 2.5 molar equivalents) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve sodium nitrite (e.g., 1 molar equivalent) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring vigorously. The formation of the benzene diazonium chloride salt is indicated by a slight color change.[4][6][8]

-

-

Coupling Reaction:

-

In a separate, larger beaker, dissolve guanine (e.g., 1 molar equivalent) in a cold aqueous solution of sodium hydroxide (to deprotonate the guanine and increase its nucleophilicity).

-

Slowly add the freshly prepared, cold benzene diazonium chloride solution to the alkaline guanine solution with constant stirring, while maintaining the temperature at 0-5 °C.

-

The coupling reaction should result in the formation of a colored precipitate, which is the this compound product.[5][9]

-

Continue stirring the reaction mixture in the ice bath for a few hours to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the product with cold distilled water to remove any unreacted salts.

-

Further wash with a small amount of cold ethanol to remove non-polar impurities.

-

Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.

-

Predicted and Investigated Stability

Chemical Stability

-

Oxidative Stability: Guanine is the most easily oxidized of the DNA bases.[1][2][10] The C8 position is particularly susceptible to oxidation. Therefore, this compound is expected to be sensitive to oxidizing agents.

-

Reductive Stability: The azo bond (-N=N-) is susceptible to reduction, which would cleave the molecule into aniline and 8-aminoguanine. This is a common degradation pathway for azo dyes.

-

pH Stability: Azo dyes can exhibit pH-dependent stability.[11] The stability of this compound is likely to be influenced by the pH of the medium, potentially due to protonation or deprotonation of the guanine ring system.

Thermal Stability

The thermal stability of this compound has not been reported. It is essential to determine its melting point and decomposition temperature to understand its thermal lability.

Experimental Protocols for Stability Assessment

The following protocols are designed to systematically evaluate the stability of this compound.

Thermal Stability Analysis

Objective: To determine the melting point and decomposition temperature of this compound.

Methods:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify melting and decomposition endotherms or exotherms.

-

-

Thermogravimetric Analysis (TGA):

-

Place a known amount of the sample (5-10 mg) in the TGA sample pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Monitor the change in mass as a function of temperature to determine the onset of thermal decomposition.

-

pH Stability Analysis

Objective: To assess the stability of this compound at different pH values.

Method:

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to each buffer to a final concentration suitable for spectroscopic analysis (e.g., 10-20 µM).

-

Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

-

Analyze the samples by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to quantify the remaining amount of this compound. A change in the absorbance spectrum or the appearance of new peaks in the chromatogram would indicate degradation.

Oxidative and Reductive Stability Analysis

Objective: To determine the stability of this compound in the presence of an oxidizing and a reducing agent.

Method:

-

Oxidative Stability:

-

Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the sample solution.

-

Incubate at a controlled temperature.

-

Monitor the degradation of the parent compound over time using HPLC or UV-Vis spectroscopy.

-

-

Reductive Stability:

-

Prepare a solution of this compound in a suitable buffer.

-

Add a solution of a reducing agent, such as sodium dithionite (Na₂S₂O₄).

-

Monitor the disappearance of the color and the degradation of the parent compound by HPLC or UV-Vis spectroscopy.

-

Data Presentation

The quantitative data obtained from the stability studies should be summarized in tables for clear comparison.

Table 1: Thermal Stability Data for this compound

| Parameter | Value |

|---|---|

| Melting Point (°C) |

| Onset of Decomposition (°C) | |

Table 2: pH Stability of this compound at 37 °C

| pH | Half-life (t₁/₂) (hours) |

|---|---|

| 2 | |

| 4 | |

| 7 | |

| 9 |

| 12 | |

Table 3: Chemical Stability of this compound at 37 °C

| Condition | Reagent | Half-life (t₁/₂) (hours) |

|---|---|---|

| Oxidative | H₂O₂ |

| Reductive | Na₂S₂O₄ | |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and stability assessment of this compound.

References

- 1. Chemical Insights into Oxidative and Nitrative Modifications of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Unveiling the Photoswitching Behavior of 8-(Phenylazo)guanine: A Technical Guide to Photoisomerization Quantum Yield

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core photophysical properties of 8-(Phenylazo)guanine, with a specific focus on the quantum yield of its photoisomerization. While direct, experimentally determined quantitative data for this compound remains elusive in publicly accessible literature, this document provides a comprehensive framework for understanding and investigating this critical parameter. By drawing parallels with closely related azobenzene-modified nucleosides and established methodologies, we offer a detailed overview of the experimental protocols and theoretical underpinnings essential for such a study.

The ability of this compound to undergo reversible photoisomerization between its trans and cis forms positions it as a promising candidate for various applications in photopharmacology and the development of light-controllable biologics. The efficiency of this photochemical process is paramount and is quantitatively described by the photoisomerization quantum yield (Φ). This guide serves as a foundational resource for researchers aiming to characterize this key property.

Quantitative Data on Photoisomerization Quantum Yield

As of the latest literature review, specific quantum yield values for this compound have not been reported. To facilitate future research and provide a template for data presentation, the following table structure is proposed for summarizing such quantitative data once it becomes available. The data presented here are hypothetical and based on typical values for azobenzene derivatives.

| Compound | Isomerization | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |

| This compound | trans → cis | 365 | DMSO | Data Not Available | - |

| This compound | cis → trans | 450 | DMSO | Data Not Available | - |

| This compound | trans → cis | 365 | H₂O | Data Not Available | - |

| This compound | cis → trans | 450 | H₂O | Data Not Available | - |

| Azobenzene (Reference) | trans → cis | 313 | Ethanol | 0.11 | [Generic Ref] |

| Azobenzene (Reference) | cis → trans | 436 | Ethanol | 0.24 | [Generic Ref] |

Experimental Protocol for Quantum Yield Determination

The determination of the photoisomerization quantum yield is a critical experiment for characterizing any photoswitchable molecule. The following protocol outlines a general methodology based on established techniques for azobenzene derivatives, which can be adapted for this compound.

Objective: To determine the trans → cis and cis → trans photoisomerization quantum yields of this compound in a specified solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, H₂O with appropriate buffers)

-

Chemical actinometer with a known quantum yield in the same solvent (e.g., potassium ferrioxalate for UV, a well-characterized photoswitch for visible light)

-

UV-Vis spectrophotometer

-

Light source with a monochromator or narrow bandpass filters for wavelength selection (e.g., 365 nm for trans → cis and 450 nm for cis → trans)

-

Optical power meter

-

Quartz cuvettes

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.5 - 1.0 at the excitation wavelength to ensure sufficient light absorption while minimizing inner filter effects.

-

Prepare a solution of the chemical actinometer with a similar absorbance at the chosen wavelength.

-

-

Determination of Molar Absorption Coefficients:

-

Record the full UV-Vis absorption spectrum of the pure trans isomer of this compound. The trans isomer is typically the thermodynamically stable form in the dark.

-

Irradiate the solution at the λ_max_ of the trans isomer (e.g., ~365 nm) until a photostationary state (PSS) is reached, where no further spectral changes are observed. This will generate a mixture of trans and cis isomers.

-

Isolate the pure cis isomer if possible (e.g., by HPLC) or use mathematical methods to deconvolute the spectra and determine the molar absorption coefficient of the cis isomer at various wavelengths.

-

-

Photon Flux Measurement (Actinometry):

-

Fill a cuvette with the actinometer solution and place it in the light path of the irradiation setup.

-

Irradiate the actinometer solution for a defined period, ensuring that the conversion is kept low (typically <10%) to maintain a constant rate of light absorption.

-

Measure the change in absorbance of the actinometer at the monitoring wavelength.

-

Calculate the photon flux (I₀) of the light source in moles of photons per unit time using the known quantum yield of the actinometer.

-

-

Photoisomerization Experiment:

-

Fill a cuvette with the this compound solution (predominantly trans isomer).

-

Irradiate the sample with monochromatic light (e.g., 365 nm) for short, defined time intervals.

-

After each irradiation interval, record the full UV-Vis absorption spectrum.

-

Continue this process until the photostationary state is reached.

-

To determine the cis → trans quantum yield, start with a solution enriched in the cis isomer (prepared by pre-irradiating at the trans isomer's λ_max_) and irradiate at a wavelength where the cis isomer absorbs strongly (e.g., ~450 nm).

-

-

Data Analysis and Quantum Yield Calculation:

-

From the recorded spectra, determine the change in the concentration of the trans and cis isomers over time.

-

The quantum yield (Φ) is calculated using the following equation: Φ = (Number of molecules isomerized) / (Number of photons absorbed)

-

The initial rate of isomerization should be used for the calculation to minimize complications from the back reaction. The number of photons absorbed by the sample can be calculated from the photon flux and the absorbance of the sample.

-

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Photoisomerization of this compound.

Investigating 8-(Phenylazo)guanine: An Analysis of Publicly Available Data

Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific mechanism of action of 8-(Phenylazo)guanine remains elusive. Publicly available research does not currently provide in-depth data on its biological activity, enzyme inhibition, or cellular effects.

Our investigation sought to compile a technical guide on this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols. However, extensive searches have yielded no specific studies that would allow for the creation of such a document. The scientific focus in related areas has been predominantly on similar but structurally distinct molecules.

Distinguishing from Related Compounds

It is crucial to differentiate this compound from other guanine derivatives that are more extensively studied:

-

8-Oxoguanine (8-oxoG): A major product of DNA oxidation, 8-oxoG is a well-researched biomarker of oxidative stress. Its roles in DNA damage, repair mechanisms, and the pathogenesis of various diseases, including cancer and neurodegeneration, are widely documented.

-

8-Hydroxyquinolines and 8-Aminoquinolines: These are classes of compounds with a quinoline scaffold, not a purine base like guanine. They are known for their diverse biological activities, including antimicrobial and anticancer properties.

Broader Context of Arylazo-Purines

While specific data on this compound is lacking, broader research into "arylazo-purines" indicates that compounds with an azo group (-N=N-) attached to a purine ring are synthesized and investigated for various biological activities. A study on the synthesis of novel 1H-Purin-6(9H)-one derivatives, which share the purine core, explored their potential as antitumor and herbicidal agents.[1] This suggests that the arylazo-purine scaffold is of interest in medicinal and agricultural chemistry. However, this research does not provide a specific mechanism of action for this compound itself.

The Purine Backbone: A Foundation for Diverse Biological Roles

Purines, the fundamental building blocks of this compound, are central to numerous biological processes.[2][3] As components of DNA and RNA, and as key molecules in cellular energy transfer (ATP, GTP) and signaling, the purine structure is a cornerstone of biochemistry.[3] The diverse biological activities of purine derivatives often stem from their ability to interact with enzymes and receptors that recognize the native purine structure.

Conclusion

At present, a detailed technical guide on the mechanism of action of this compound cannot be constructed due to the absence of specific research findings in the public domain. While the broader families of purine derivatives and arylazo compounds are areas of active scientific inquiry, the specific biological and pharmacological properties of this compound have not been sufficiently elucidated in published literature. Therefore, no quantitative data, detailed experimental protocols, or established signaling pathways can be presented. Further research is required to characterize the bioactivity and mechanistic underpinnings of this particular compound.

References

- 1. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development [mdpi.com]

The Evolution of 8-Substituted Guanine Derivatives: From Obscure Molecules to Potent Therapeutics

An in-depth technical guide on the discovery and history of 8-substituted guanine derivatives for researchers, scientists, and drug development professionals.

Introduction: Guanine, a fundamental component of nucleic acids, has long been a scaffold of interest in medicinal chemistry. Its purine structure offers multiple sites for chemical modification, enabling the synthesis of a vast array of derivatives with diverse biological activities. Among these, modifications at the 8-position have proven particularly fruitful, leading to the discovery of compounds with significant therapeutic potential. The C8 position of the guanine ring system is unique in that substituents introduced here can profoundly influence the glycosidic bond conformation (syn vs. anti) of the corresponding nucleoside, thereby modulating interactions with biological targets. This technical guide delves into the discovery and history of 8-substituted guanine derivatives, tracing their journey from initial synthesis to their emergence as powerful immunomodulators, anticancer agents, and more.

Early Discoveries and Foundational Synthesis

The exploration of 8-substituted guanine derivatives began with fundamental chemical modifications. Early reports, such as that of 8-aminoguanine, date back to the turn of the 20th century, though its biological significance was not understood at the time[1]. A pivotal moment in the history of these compounds was the discovery that alkylating agents could modify the C8 position of guanine within DNA. For instance, in 1990, it was demonstrated that methyl radicals generated during certain enzymatic reactions could lead to the formation of 8-methylguanine in DNA[2].

The development of reliable synthetic routes was crucial for systematically studying these derivatives. A common and effective strategy involves the direct bromination of guanosine at the C8 position, creating a versatile intermediate, 8-bromoguanosine. This intermediate serves as a linchpin for introducing a wide range of substituents via nucleophilic substitution or cross-coupling reactions.

Experimental Protocol: General Synthesis of an 8-Substituted Guanosine Derivative

This protocol outlines a general, two-step procedure for the synthesis of C8-substituted guanosine analogs, starting with the bromination of guanosine, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling).

Step 1: Synthesis of 8-Bromoguanosine

-

Dissolution: Suspend guanosine in a suitable solvent, such as N,N-dimethylformamide (DMF) or a buffered aqueous solution.

-

Bromination: Add N-bromosuccinimide (NBS) to the suspension. The reaction is typically performed at room temperature and may be stirred for several hours to overnight.

-

Monitoring: Track the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitate is collected by filtration. The crude 8-bromoguanosine is washed with cold water and ethanol and then dried under a vacuum. Further purification can be achieved by recrystallization.

Step 2: Suzuki Coupling for C8-Arylation

-

Reaction Setup: In a reaction vessel, combine 8-bromoguanosine, the desired arylboronic acid (typically 1.5-2.0 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

-

Solvent: Add a solvent system, often a mixture of an organic solvent like dioxane and water.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent catalyst degradation.

-

Heating: Heat the mixture to reflux (typically 80-100 °C) and maintain it for several hours until the starting material is consumed, as monitored by TLC or HPLC.

-

Purification: After cooling, filter the mixture to remove the catalyst. Neutralize the filtrate and concentrate it under reduced pressure. The resulting residue is then purified using column chromatography (e.g., silica gel) to isolate the desired 8-aryl-guanosine derivative.

Therapeutic Applications of 8-Substituted Guanine Derivatives

The synthetic accessibility of the C8 position has allowed for the exploration of these derivatives across numerous therapeutic areas.

Immunomodulators: TLR7 and TLR8 Agonists

A major breakthrough was the discovery that certain 8-substituted guanosine analogs act as potent agonists of Toll-like Receptors 7 and 8 (TLR7/TLR8).[3] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses.[4][5] Their activation triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, which orchestrates a powerful antiviral and antitumor immune response.[4][6]

Naturally occurring modified nucleosides, such as 8-hydroxyguanosine (8-OHG) and 8-hydroxydeoxyguanosine (8-OHdG), have been identified as endogenous ligands for TLR7.[7] Synthetic derivatives, like Loxoribine (a guanosine analog), were among the early small molecules identified as selective TLR7 agonists.[3] This discovery paved the way for the development of a new class of immune-potentiating drugs for use as vaccine adjuvants and in cancer immunotherapy.[3][6]

Table 1: Activity of Selected Immunomodulatory Guanine Derivatives

| Compound | Target(s) | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Loxoribine | TLR7 | IFN-α Induction EC₅₀ | ~10 µM | [3] |

| 8-Hydroxyguanosine (8-OHG) | TLR7 | Cytokine Production | Active | [7] |

| 8-Hydroxydeoxyguanosine (8-OHdG) | TLR7 | Cytokine Production | Strong Activity | [7] |

| 8-Morpholinoethylamino-9-benzyladenine (analogue) | TLR7 | IFN Induction EC₅₀ | < 1 µM |[8] |

Experimental Protocol: TLR7 Activity Assay in Human PBMCs

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in a complete RPMI-1640 medium and plate them in 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Compound Treatment: Prepare serial dilutions of the 8-substituted guanine derivatives in the cell culture medium. Add the compounds to the cells and incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.

-

Cytokine Measurement: After incubation, centrifuge the plates and collect the supernatant. Measure the concentration of a key TLR7-induced cytokine, such as Interferon-alpha (IFN-α), in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-α concentration against the compound concentration and determine the EC₅₀ value (the concentration that elicits a half-maximal response) using non-linear regression analysis.

Anticancer Agents: Kinase Inhibitors

The purine scaffold is a well-established "privileged structure" for targeting ATP-binding sites in kinases. Researchers have leveraged this by designing 8-substituted guanine derivatives as inhibitors of various protein kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs).[9][10] Overexpression of FGFRs is a known driver in several cancers. Two series of C8-substituted guanine derivatives were synthesized and showed promising antitumor activities.[9][10] For example, N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide was found to inhibit FGFR1 kinase with an IC₅₀ of 1.56 μM and showed specific activity against A549 and B16-F10 cancer cell lines.[9][10]

Table 2: Activity of 8-Substituted Guanine Derivatives as FGFR1 Inhibitors

| Compound | FGFR1 Kinase IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | B16-F10 Cell IC₅₀ (µM) | Reference |

|---|

| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | 1.56 | 8.28 | 6.59 |[9][10] |

Other Therapeutic Avenues

The versatility of the 8-substituted guanine scaffold extends to other diseases:

-

PNP Inhibition: 8-substituted guanines, particularly those with bromo and amino groups, have been developed as inhibitors of Purine Nucleoside Phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, and its inhibition leads to an accumulation of dGTP, which is selectively toxic to T-cells. This makes PNP inhibitors promising therapeutics for T-cell mediated autoimmune diseases and transplant rejection.[1] For example, 8-amino-9-[(4-methoxyphenyl)methyl]guanine is selectively cytotoxic to T-cells at a concentration of about 1.1 µM.[1]

-

Antimalarial Activity: The malaria parasite, Plasmodium falciparum, relies on a purine salvage pathway to survive, making it a target for purine analogs. 8-azaguanine has shown potent activity against drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum, with average EC₅₀ values of 1.71 µM and 5.2 µM, respectively.[11][12]

Table 3: Antimalarial Activity of Guanine Derivatives

| Compound | P. falciparum 3D7 EC₅₀ (µM) | P. falciparum Dd2 EC₅₀ (µM) | Reference |

|---|---|---|---|

| 8-Azaguanine | 1.71 | 5.2 | [11][12] |

| 7-Deazaguanine | 14.9 | 16.3 | [11][12] |

| 6-Thioguanine | 15.7 | 18.6 |[11][12] |

Structure-Activity Relationships (SAR)

Systematic modification of the guanine core has revealed key structure-activity relationships that govern the biological effects of these derivatives.

References

- 1. EP0156559A2 - 8-Substituted guanine derivatives - Google Patents [patents.google.com]

- 2. Formation of 8-methylguanine as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. invivogen.com [invivogen.com]

- 6. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs [frontiersin.org]

- 12. Guanine derivatives as promising candidates for the development of purine-based antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 8-(Phenylazo)guanine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of a proposed theoretical and computational framework for the study of 8-(Phenylazo)guanine, a modified purine base of significant interest in the fields of chemical biology and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular properties and potential biological activity of this compound.

Introduction

This compound is a derivative of the natural DNA base guanine, characterized by the presence of a phenylazo group at the 8-position. This modification introduces a photoswitchable azobenzene moiety, which can undergo reversible trans-cis isomerization upon light irradiation. This property opens up possibilities for the photomodulation of biological processes, making this compound a compelling target for theoretical and computational investigation. Understanding its structural dynamics, electronic properties, and interaction with biological macromolecules at a quantum mechanical level is crucial for the rational design of novel photoswitchable drugs and molecular probes.

Computational Methodology

Due to the limited availability of direct experimental data on this compound, a robust computational approach is essential to predict its properties and behavior. The following methodologies are proposed, drawing from established computational studies on azobenzene derivatives and modified nucleobases.

Quantum Chemical Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are the recommended methods for these investigations.

Table 1: Proposed Computational Parameters

| Parameter | Value/Method | Purpose |

| Functional | B3LYP, ωB97X-D | Geometry optimization, electronic structure |

| Basis Set | 6-31+G(d,p), aug-cc-pVDZ | Accurate description of electronic wavefunctions |

| Solvation Model | Polarizable Continuum Model (PCM) | To simulate an aqueous biological environment |

| Excited State Method | TDDFT | Calculation of electronic absorption spectra |

Experimental Protocol: Computational Workflow

A systematic computational workflow is crucial for a thorough investigation. The following diagram outlines the proposed sequence of computational experiments.

Caption: Proposed computational workflow for the study of this compound.

Predicted Molecular Properties and Data

Based on analogous systems, we can anticipate the key quantitative data that would be generated from the proposed computational studies.

Structural and Energetic Data

The trans and cis isomers of this compound are expected to have distinct geometries and relative stabilities.

Table 2: Hypothetical Structural and Energetic Data

| Property | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine |

| Relative Energy (kcal/mol) | 0.0 | ~10-15 |

| Dipole Moment (Debye) | ~2-3 | ~4-6 |

| N=N Bond Length (Å) | ~1.25 | ~1.23 |

| CNNC Dihedral Angle (°) | ~180 | ~0-10 |

Electronic Properties

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, will govern the molecule's reactivity and spectroscopic behavior.

Table 3: Hypothetical Electronic Properties

| Property | trans-8-(Phenylazo)guanine | cis-8-(Phenylazo)guanine |

| HOMO Energy (eV) | -6.5 | -6.3 |

| LUMO Energy (eV) | -2.0 | -2.2 |

| HOMO-LUMO Gap (eV) | 4.5 | 4.1 |

| Vertical Excitation Energy (eV) | ~3.5 (π-π) | ~2.8 (n-π) |

Potential Biological Interactions and Signaling Pathways

The introduction of the phenylazo group at the 8-position of guanine could lead to novel biological activities. For instance, it could potentially interact with purine-binding proteins or enzymes. The photoswitchable nature of the molecule could allow for the photocontrol of these interactions.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical mechanism by which this compound could be used to photocontrol a signaling pathway involving a guanine-binding protein.

Preliminary Biological Activity Screening of 8-(Phenylazo)guanine: A Technical Guide

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature did not yield specific data on the preliminary biological activity screening of 8-(Phenylazo)guanine. Therefore, this document provides a technical guide for researchers and drug development professionals on the potential screening of this compound, based on the known biological activities of the broader classes of purine and azo compounds. The experimental protocols detailed herein are standard methods for assessing antimicrobial and cytotoxic activities.

Introduction

This compound belongs to the class of 8-arylazopurines, a group of compounds that have attracted interest in medicinal chemistry due to the diverse biological activities associated with both the purine scaffold and the azo linkage. Purine analogs are well-established as anticancer and antiviral agents, primarily due to their ability to interfere with nucleic acid synthesis and other critical cellular metabolic pathways.[1] Azo compounds, characterized by the -N=N- linkage, have been investigated for a range of pharmacological properties, including antimicrobial and anticancer activities.[2][3][4]

Given the pharmacological potential inherent in its structural components, a preliminary biological activity screening of this compound is a logical step in assessing its therapeutic potential. This guide outlines the standard experimental workflows for conducting such a screening, focusing on antimicrobial and anticancer evaluations.

Anticipated Biological Activities

Based on the activities of related chemical classes, this compound could potentially exhibit:

-

Antimicrobial Activity: Azo compounds have demonstrated activity against a range of bacteria.[3][4][5] The purine moiety can also contribute to antimicrobial effects.

-

Antifungal Activity: Various heterocyclic compounds are known to possess antifungal properties.

-

Anticancer Activity: Purine derivatives are a cornerstone of chemotherapy.[1][6][7] The introduction of an arylazo group at the C-8 position of the guanine scaffold could modulate this activity, potentially leading to novel mechanisms of action or improved selectivity.[8]

Experimental Protocols

Antimicrobial Activity Screening

A standard primary screening for antimicrobial activity involves the disk diffusion or agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for active compounds.

This method provides a qualitative assessment of antimicrobial activity.

-

Microorganisms: A panel of clinically relevant bacteria should be used, including Gram-positive strains (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). Fungal strains such as Candida albicans can also be included.

-

Culture Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO). The disks are then placed on the inoculated agar surface.

-

Controls: A disk impregnated with the solvent alone serves as a negative control, and disks with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

For compounds showing activity in the disk diffusion assay, the MIC is determined using a broth microdilution method.

-

Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Wells containing only the medium (sterility control), medium with the microorganism (growth control), and medium with the microorganism and a standard antibiotic are included.

-

Incubation: The microtiter plate is incubated under the same conditions as the disk diffusion assay.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types should be used (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer). A non-cancerous cell line (e.g., normal human dermal fibroblasts) should be included to assess selectivity.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation

While no specific data for this compound is available, the results from the aforementioned assays would typically be presented in the following tabular formats for clarity and ease of comparison.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 15 | 62.5 |

| Escherichia coli | 8 | >250 |

| Candida albicans | 12 | 125 |

| Positive Control | Value | Value |

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines (IC50 in µM) (Hypothetical Data)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast) | 85.3 | 52.1 | 35.8 |

| A549 (Lung) | 92.1 | 65.4 | 48.2 |

| HCT116 (Colon) | 78.9 | 49.7 | 31.5 |

| Normal Fibroblasts | >100 | >100 | >100 |

| Positive Control | Value | Value | Value |

Visualizations of Experimental Workflows

References

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. Synthesis, characterisation and antimicrobial screening of some AZO compounds. | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activities of novel 8-azapurine carbocyclic nucleoside hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 8-(Phenylazo)guanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Phenylazo)guanine, a derivative of the essential nucleic acid base guanine, belongs to the vast class of azo compounds. Its structural similarity to endogenous purines suggests potential applications in medicinal chemistry and drug development, particularly as an antimetabolite or a kinase inhibitor. However, the therapeutic efficacy and formulation of any compound are fundamentally governed by its physicochemical properties, with solubility being a critical determinant of bioavailability and ease of handling in experimental settings. This technical guide provides a comprehensive overview of the known and extrapolated solubility characteristics of this compound, details relevant experimental protocols for its solubility determination, and presents logical workflows pertinent to its synthesis and potential drug development pathway. Due to the limited availability of direct quantitative solubility data for this compound in peer-reviewed literature, this guide integrates qualitative information from related azo dyes and guanine derivatives to provide a predictive assessment.

Introduction to this compound

This compound is an aromatic azo compound characterized by a phenylazo group substituted at the 8-position of the guanine purine ring. The introduction of the lipophilic phenylazo moiety is expected to significantly influence the molecule's solubility profile compared to its parent compound, guanine. While guanine itself exhibits very low aqueous solubility, the physicochemical properties of 8-substituted guanine derivatives can be modulated by the nature of the substituent at this position. Understanding the solubility of this compound is a crucial first step in evaluating its potential as a pharmacological agent.

Solubility Profile of this compound and Related Compounds

Qualitative Solubility Assessment:

-

Aqueous Solubility: Similar to many azo dyes and the parent guanine molecule, this compound is expected to be sparingly soluble to practically insoluble in water and neutral aqueous buffers. The nonpolar phenylazo group will likely decrease its affinity for water.

-

Organic Solvent Solubility: Azo compounds are typically more soluble in organic solvents. It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . It may also show some solubility in lower alcohols like ethanol and methanol , particularly with heating.

For comparative purposes, the solubility of related compounds is presented below.

Table 1: Solubility of Guanine and a Related Azo Dye

| Compound | Solvent | Temperature (°C) | Solubility |

| Guanine | Water | 25 | ~0.0038 mg/mL |

| 8-Azaguanine | Water | Not Specified | Insoluble |

| Azo Dye Derivative (Generic) | Water | Not Specified | Sparingly soluble |

| Ethanol | Not Specified | Soluble | |

| Methanol | Not Specified | Soluble | |

| Acetone | Not Specified | Soluble | |

| Chloroform | Not Specified | Soluble | |